molecular formula C22H16BrN3O6S B4304677 3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

Cat. No.: B4304677
M. Wt: 530.3 g/mol
InChI Key: LFOYCWSVGHYJCC-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound characterized by its unique structural features. This compound contains a bromobenzylidene group, a methylphenylsulfonyl group, and two nitro groups attached to an indoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the bromobenzylidene group: This can be achieved through the reaction of 4-bromobenzaldehyde with an appropriate amine under acidic or basic conditions.

    Introduction of the methylphenylsulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides and a base.

    Nitration of the indoline core: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial production methods would likely optimize these steps for scalability, yield, and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amines.

    Substitution: The bromine atom in the bromobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups and the sulfonyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE include:

    N-(4-bromobenzylidene)-p-toluidine: This compound shares the bromobenzylidene group but lacks the nitro and sulfonyl groups.

    3-(4-methylphenyl)sulfonyl-2-propenenitrile: This compound contains the methylphenylsulfonyl group but differs in the rest of its structure.

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOYCWSVGHYJCC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)Br)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)Br)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 2
Reactant of Route 2
3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 3
Reactant of Route 3
3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 4
Reactant of Route 4
3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 5
Reactant of Route 5
3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 6
Reactant of Route 6
3-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

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